molecular formula C13H20BrNO2 B120523 2-Hydroxy-4,4-dimethyl-2-(p-tolyl)morpholinium bromide CAS No. 145730-12-7

2-Hydroxy-4,4-dimethyl-2-(p-tolyl)morpholinium bromide

Cat. No. B120523
CAS RN: 145730-12-7
M. Wt: 302.21 g/mol
InChI Key: ARRYPXCYHOZZKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-4,4-dimethyl-2-(p-tolyl)morpholinium bromide, also known as HDMBr, is a quaternary ammonium salt that has been extensively studied for its biological and chemical properties. This compound is widely used in scientific research applications, particularly in the field of organic chemistry, due to its unique structure and properties.

Mechanism of Action

2-Hydroxy-4,4-dimethyl-2-(p-tolyl)morpholinium bromide acts as a Lewis acid catalyst, which means that it can accept electron pairs from other molecules and facilitate chemical reactions. Its morpholinium group provides a unique steric and electronic environment that enhances its catalytic activity.
Biochemical and Physiological Effects:
While this compound has not been extensively studied for its biochemical and physiological effects, it is known to be relatively non-toxic and has low acute toxicity. However, it should be handled with care and proper safety measures should be taken.

Advantages and Limitations for Lab Experiments

2-Hydroxy-4,4-dimethyl-2-(p-tolyl)morpholinium bromide has several advantages for use in lab experiments, including its high catalytic activity, stability, and ease of synthesis. However, its limitations include its relatively high cost and limited availability.

Future Directions

There are several future directions for research on 2-Hydroxy-4,4-dimethyl-2-(p-tolyl)morpholinium bromide, including exploring its potential as a catalyst for new organic synthesis reactions, studying its interactions with other molecules, and developing new methods for its synthesis and purification. Additionally, further research is needed to fully understand its biochemical and physiological effects.

Synthesis Methods

2-Hydroxy-4,4-dimethyl-2-(p-tolyl)morpholinium bromide can be synthesized through a simple and efficient method using p-tolylmethylamine and glycidol as starting materials. The reaction takes place in the presence of hydrobromic acid and is followed by purification using column chromatography.

Scientific Research Applications

2-Hydroxy-4,4-dimethyl-2-(p-tolyl)morpholinium bromide has been used in various scientific research applications, including as a catalyst in organic synthesis reactions, a stabilizer for polymers, and a reagent for analytical chemistry. Its unique structure and properties make it a valuable tool for researchers in the field of organic chemistry.

properties

CAS RN

145730-12-7

Molecular Formula

C13H20BrNO2

Molecular Weight

302.21 g/mol

IUPAC Name

4,4-dimethyl-2-(3-methylphenyl)morpholin-4-ium-2-ol;bromide

InChI

InChI=1S/C13H20NO2.BrH/c1-11-5-4-6-12(9-11)13(15)10-14(2,3)7-8-16-13;/h4-6,9,15H,7-8,10H2,1-3H3;1H/q+1;/p-1

InChI Key

ARRYPXCYHOZZKM-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)C2(C[N+](CCO2)(C)C)O.[Br-]

Canonical SMILES

CC1=CC(=CC=C1)C2(C[N+](CCO2)(C)C)O.[Br-]

synonyms

2-hydroxy-4,4-dimethyl-2-(4-tolyl)morpholinium
2-hydroxy-4,4-dimethyl-2-(p-tolyl)morpholinium bromide
tol-HDMMOL bromide

Origin of Product

United States

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